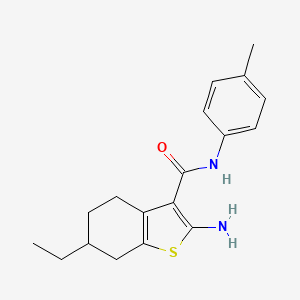

2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of 2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents and functional groups. The complete International Union of Pure and Applied Chemistry name reflects the compound's structural hierarchy, beginning with the core benzothiophene system and proceeding through the various substituents in order of priority. The designation "tetrahydro" indicates the saturation of the cyclohexene ring within the benzothiophene framework, while the numerical locants precisely define the positions of each substituent group. Alternative nomenclature systems recognize this compound as 2-amino-6-ethyl-N-(para-tolyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, emphasizing the para-tolyl designation for the methylphenyl substituent.

The systematic classification places this compound within the broader category of thiophene carboxamides, which constitute a significant subclass of organoheterocyclic compounds characterized by the presence of both sulfur-containing aromatic rings and amide functional groups. More specifically, the compound belongs to the thiophene carboxylic acids and derivatives classification, reflecting the carboxamide functionality attached to the thiophene core structure. The benzothiophene derivative classification further narrows the categorization, highlighting the fused benzene-thiophene ring system that forms the compound's structural foundation. This hierarchical classification system provides essential context for understanding the compound's chemical behavior and potential applications within medicinal chemistry and materials science.

The compound's registration identifiers provide additional systematic classification markers essential for database searches and regulatory documentation. The Chemical Abstracts Service number 667412-54-6 serves as the primary registry identifier, while the PubChem Compound Identifier 17371212 facilitates access to comprehensive chemical and biological data. The DrugBank identifier MFCD03422604 indicates recognition within pharmaceutical databases, suggesting potential bioactive properties warranting further investigation. These multiple identifier systems reflect the compound's significance across various chemical and pharmaceutical databases, supporting its classification as a research-relevant heterocyclic compound with documented synthetic accessibility and structural characterization.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive structural features characteristic of substituted benzothiophene systems, with specific conformational preferences influenced by the multiple functional groups and their spatial arrangements. The benzothiophene core maintains a planar configuration for the thiophene ring portion, while the fused cyclohexene ring adopts a characteristic half-chair conformation that significantly influences the overall molecular shape and intermolecular interactions. The tetrahydro designation indicates complete saturation of the cyclohexene ring, resulting in increased conformational flexibility compared to fully aromatic analogues. Crystallographic studies of related benzothiophene derivatives demonstrate that the cyclohexene ring typically exhibits puckering parameters consistent with a half-chair geometry, with specific atoms displaying characteristic deviations from planarity.

The carboxamide functional group orientation plays a crucial role in determining the compound's overall conformational preferences and potential for intermolecular hydrogen bonding interactions. Studies of similar benzothiophene carboxamides reveal that the amide group typically adopts conformations that optimize both intramolecular and intermolecular hydrogen bonding opportunities. The dihedral angle between the benzothiophene ring system and the para-methylphenyl group significantly influences the compound's three-dimensional structure and affects its potential biological activity. Research on related fluorophenyl analogues indicates that these dihedral angles typically range from approximately 3 to 4 degrees, suggesting near-coplanar arrangements that facilitate extended conjugation and stabilize the molecular conformation.

The ethyl substituent at the 6-position introduces additional conformational considerations, particularly regarding its rotational freedom and potential steric interactions with neighboring functional groups. Molecular modeling studies suggest that the ethyl group adopts conformations that minimize steric hindrance while maintaining optimal van der Waals interactions with the benzothiophene framework. The amino group at the 2-position exhibits characteristic pyramidal geometry with potential for hydrogen bonding interactions that can stabilize specific conformational states. Theoretical calculations on related benzothiophene systems indicate that the amino group typically maintains a slightly pyramidal configuration rather than completely planar geometry, reflecting the balance between conjugation effects and steric considerations.

The para-methylphenyl carboxamide substituent contributes significantly to the compound's overall conformational profile through its capacity for restricted rotation around the carbon-nitrogen amide bond. Conformational analysis of thiophene-based carboxamides demonstrates that the amide linkage typically adopts conformations that optimize orbital overlap while accommodating steric requirements of the substituted phenyl ring. The methyl group on the phenyl ring provides additional steric bulk that can influence the preferred orientations of the aromatic system relative to the benzothiophene core. These conformational preferences have important implications for the compound's potential biological activity, as the spatial arrangement of functional groups directly affects binding interactions with biological targets and influences pharmacokinetic properties such as membrane permeability and metabolic stability.

Crystallographic Data and Solid-State Packing Arrangements

Crystallographic investigations of this compound and closely related analogues provide essential insights into the compound's solid-state structure and intermolecular packing arrangements. While specific crystallographic data for this exact compound remains limited in the available literature, comprehensive studies of structurally related benzothiophene carboxamides offer valuable comparative information for understanding the likely crystal packing behavior. The crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which shares the core benzothiophene framework and amino-carboxamide functionality, crystallizes in a monoclinic space group with characteristic unit cell parameters that provide a reference framework for understanding similar compounds.

The hydrogen bonding patterns observed in related benzothiophene carboxamides reveal systematic trends that likely apply to the target compound, particularly regarding the amino and carboxamide functional groups' roles in crystal stabilization. Crystallographic analysis demonstrates that these compounds typically exhibit extensive hydrogen bonding networks involving N-H···O interactions that form characteristic chain structures propagating through the crystal lattice. The amino group at the 2-position commonly participates in both intramolecular and intermolecular hydrogen bonding, with intramolecular N-H···F or N-H···O interactions stabilizing the molecular conformation and intermolecular N-H···O hydrogen bonds linking adjacent molecules into extended chain structures. These hydrogen bonding patterns significantly influence the compound's physical properties, including melting point, solubility characteristics, and solid-state stability.

The molecular packing arrangements in benzothiophene carboxamide crystals typically demonstrate efficient space utilization through complementary intermolecular interactions that extend beyond simple hydrogen bonding. π-π stacking interactions between aromatic ring systems contribute to crystal stability, with typical interplanar distances ranging from 3.8 to 4.2 Å for thiophene-containing compounds. The para-methylphenyl substituent likely participates in additional van der Waals interactions that influence the overall packing efficiency and crystal morphology. Studies of related benzothiophene derivatives reveal that the presence of multiple aromatic rings often leads to complex packing motifs involving both face-to-face and edge-to-face aromatic interactions.

The tetrahydrobenzothiophene framework's conformational flexibility introduces additional complexity to the crystallographic analysis, as the cyclohexene ring's half-chair conformation must be accommodated within the crystal lattice constraints. Disorder modeling in related structures indicates that the saturated ring portion may exhibit dynamic behavior even in the solid state, with multiple conformational states potentially coexisting within the crystal structure. Temperature-dependent crystallographic studies of similar compounds suggest that the ethyl substituent and other flexible portions of the molecule may undergo thermal motion that affects the overall crystal stability and phase behavior. These crystallographic considerations have important implications for understanding the compound's solid-state properties, including polymorphism potential, thermal stability, and processing characteristics relevant to pharmaceutical applications.

Properties

IUPAC Name |

2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-3-12-6-9-14-15(10-12)22-17(19)16(14)18(21)20-13-7-4-11(2)5-8-13/h4-5,7-8,12H,3,6,9-10,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLABAHFROUWLSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801129423 | |

| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-54-6 | |

| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Formation Using HATU and DIPEA

Another effective method uses O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent and N,N-diisopropylethylamine (DIPEA) as the base.

- Procedure : The 2-amino derivative and carboxylic acid are reacted in the presence of HATU and DIPEA, typically in an aprotic solvent like dimethylformamide (DMF) or DMSO.

- Conditions : The reaction is carried out at room temperature or slightly elevated temperatures.

- Advantages : This method often provides higher coupling efficiency and cleaner reactions compared to carbodiimide coupling.

Amide Formation Using Acyl Chlorides and NaOH

For some derivatives, the amide bond is formed by reacting the 2-amino derivative with an acyl chloride in the presence of sodium hydroxide (NaOH).

- Procedure : The acyl chloride is added to a solution of the amine and NaOH, facilitating the formation of the amide bond.

- Conditions : Typically performed at room temperature or with mild heating.

- Notes : This method is useful when the corresponding carboxylic acid is converted to the more reactive acyl chloride.

Amide Formation Using Trifluoroacetic Anhydride (TFAA)

In some cases, trifluoroacetic anhydride (TFAA) is used to form the amide bond.

- Procedure : The 2-amino derivative is reacted with TFAA at 60 °C.

- Application : This method is suitable for specific derivatives where TFAA acts as an activating agent for amide bond formation.

Amide Formation Using Methane-Sulfonyl Chloride (MsCl) and Triethylamine

Another method involves the use of methane-sulfonyl chloride (MsCl) and triethylamine (NEt3) to facilitate amide bond formation.

- Procedure : The 2-amino derivative and carboxylic acid are reacted in the presence of MsCl and NEt3.

- Conditions : Typically carried out at room temperature.

- Outcome : This method is effective for certain derivatives requiring mild activation conditions.

Amide Formation Using 1,1'-Carbonyldiimidazole (CDI)

For some derivatives, the amide bond is formed by reacting the 3-carboxylic acid of the tetrahydro-benzothiophene derivative with an amine in the presence of 1,1'-carbonyldiimidazole (CDI) .

- Procedure : The carboxylic acid is activated by CDI, then reacted with the amine to form the amide.

- Advantages : CDI is a mild and efficient reagent for amide bond formation, often leading to high yields and purity.

General Synthetic Procedures Summary

| Method No. | Reagents/Conditions | Description | Typical Reaction Time | Purification Method |

|---|---|---|---|---|

| 1 | Amine + Carboxylic acid + EDC + DMSO | Stir 30 min, add EDC, stir 1 h, overnight at RT or sonication | Overnight | Filtration, solvent removal, HPLC |

| 2 | Amine + DIPEA + Alkyl halide + DMSO | Stir 30 min, add alkyl halide, stir 1 h RT, heat 100 °C for 9 h | 9 hours heating + stirring | Filtration, solvent removal, HPLC |

| 3 | Amine + Carboxylic acid + DIPEA + 2-chloro-1-methylpyridinium iodide + Acetonitrile | Stir 30 min, add coupling agent, stir 1 h RT, heat 100 °C for 6 h | 6 hours heating + stirring | Filtration, solvent removal, HPLC |

Research Findings and Optimization

- The choice of coupling reagent and conditions significantly affects the yield and purity of the final compound.

- HATU/DIPEA and EDC/DMSO methods are preferred for their efficiency and mild conditions.

- Acyl chlorides and TFAA provide alternative routes when carboxylic acids are less reactive.

- Purification by HPLC is essential to achieve high purity, especially for biological testing.

- Chiral chromatography can be used to separate enantiomers if stereochemistry is relevant, with enantiomeric excess exceeding 98% in some cases.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for therapeutic applications, including as a potential drug candidate.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzothiophene-3-carboxamide scaffold is a versatile template for structural modifications. Below is a comparative analysis of analogs with variations in substituents, synthesis methods, and biological activities.

Substituent Variations at Position 6

Key Insight : Alkyl chain length at position 6 modulates lipophilicity and metabolic stability. Bulky groups (e.g., tert-butyl) improve receptor binding affinity in neurological targets .

Variations in the N-Aryl Group

Key Insight : Electron-withdrawing groups (e.g., -Cl, -F) on the N-aryl ring enhance target engagement but may increase toxicity .

Azomethine Derivatives

Azomethine (Schiff base) derivatives of the parent scaffold exhibit distinct pharmacological profiles:

- Example: N-(4-methoxyphenyl)methyleneamino analog Structure: Incorporates a methoxy-substituted azomethine group. Activity: Demonstrated anti-inflammatory properties in PASS (Prediction of Activity Spectra for Substances) screening . Synthesis: Optimized via addition-elimination reactions, with HPLC purity >98% .

Key Insight : Azomethine derivatives expand bioactivity but require precise stereochemical control during synthesis .

Research Implications

The structural flexibility of the tetrahydrobenzothiophene-3-carboxamide core allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. Key areas for future research include:

- Crystallographic Studies : Use of SHELX and ORTEP-3 for elucidating hydrogen-bonding patterns and supramolecular assembly .

- High-Throughput Screening : Leveraging analogs like CID 2886111 for comparative binding studies .

- Safety Profiling : Addressing toxicity concerns in halogenated derivatives through in silico modeling .

Biological Activity

2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₂N₂OS

- CAS Number : 667412-54-6

- Molecular Weight : 314.45 g/mol

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. The following sections detail its effects on various cancer cell lines and the mechanisms involved.

In Vitro Studies

In vitro evaluations have shown that the compound induces apoptosis in cancer cells. For instance, in MCF-7 breast cancer cells:

- IC50 Value : Approximately 23.2 μM.

- Apoptosis Induction : The treatment resulted in a 26.86% reduction in cell viability over 48 hours.

- Early and Late Apoptosis : The percentage of cells in early apoptosis increased by 2.3 times compared to controls, while late apoptotic cells increased by 6.6 times .

Table 1: Summary of In Vitro Antitumor Activity

| Cell Line | IC50 (μM) | % Viability Reduction | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|---|

| MCF-7 | 23.2 | 26.86 | 8.73 | 18.13 |

The compound's mechanism appears to involve:

- Cell Cycle Arrest : Flow cytometry analysis indicated an increase in G2/M-phase and S-phase arrest by approximately 1.48-fold and 1.39-fold, respectively.

- Autophagy Inhibition : While it did not significantly induce autophagic cell death (9.59% compared to control), it inhibited autophagic processes .

In Vivo Studies

In vivo studies using tumor-bearing mice have further validated the compound's antitumor efficacy:

- Tumor Weight Reduction : A significant decrease in solid tumor mass was observed (54% reduction with the compound compared to controls).

- Hematological Improvements : The compound also showed improvements in hematological parameters, indicating reduced myelosuppression and anemia associated with chemotherapy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A study reported a significant reduction in tumor size in mice treated with the compound compared to untreated controls.

- Synergistic Effects : When combined with standard chemotherapy agents such as 5-FU, the compound demonstrated enhanced efficacy, suggesting potential for combination therapies .

Q & A

What are the common synthesis methodologies for 2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how are reaction conditions optimized?

Level: Basic

Answer:

The synthesis typically involves multi-step protocols, including cyclization, sulfonamide coupling, and carboxamide formation. For example, analogous benzothiophene derivatives are synthesized via:

Cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate precursors under reflux with acetic acid and phosphorus oxychloride .

Sulfonylation or carboxamide coupling using activated intermediates (e.g., sulfonyl chlorides or carbodiimide-mediated couplings) in anhydrous solvents like dichloromethane .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Optimization focuses on solvent selection (polar aprotic solvents for better yield), temperature control (60–80°C for cyclization), and catalyst use (e.g., DMAP for acylations) .

Which structural characterization techniques are most effective for confirming the stereochemistry and purity of this compound?

Level: Basic

Answer:

- X-ray crystallography is definitive for stereochemical confirmation, as demonstrated for similar tetrahydrothieno[2,3-c]pyridine derivatives .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) resolves proton environments and confirms substituent positions.

- High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95% by HPLC with UV detection at 254 nm) .

How are initial biological activity screenings for this compound designed to assess therapeutic potential?

Level: Basic

Answer:

- In vitro assays : Enzyme inhibition studies (e.g., COX-1/2 for anti-inflammatory activity) using fluorogenic substrates .

- Receptor binding assays : Radioligand competition experiments to evaluate affinity for targets like serotonin or dopamine receptors .

- Computational docking : Preliminary screening via AutoDock Vina or Schrödinger Suite to predict binding modes to biological macromolecules .

How can researchers optimize reaction yields and selectivity in large-scale synthesis?

Level: Advanced

Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading) .

- Flow chemistry : Continuous synthesis in microreactors improves heat/mass transfer and reduces side reactions .

- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation for real-time adjustments .

What computational approaches are used to predict the compound’s reactivity and interaction with biological targets?

Level: Advanced

Answer:

- Quantum chemical calculations : DFT (B3LYP/6-31G*) models reaction pathways and transition states .

- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate protein-ligand interactions over microsecond timescales .

- Machine learning : Train models on PubChem data to predict ADMET properties or synthetic feasibility .

How should contradictions between in vitro and in vivo pharmacological data be resolved?

Level: Advanced

Answer:

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain discrepancies .

- Tissue distribution studies : Radiolabel the compound and quantify accumulation in target organs .

- Mechanistic validation : Use knockout animal models or CRISPR-edited cell lines to confirm target engagement .

What methodologies are employed to study the compound’s pharmacokinetics and metabolic stability?

Level: Advanced

Answer:

- LC-MS/MS quantification : Plasma samples are analyzed after single-dose administration in rodent models .

- CYP450 inhibition assays : Human liver microsomes + NADPH cofactor assess metabolic pathways .

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability) .

Which analytical techniques are recommended for identifying and quantifying synthetic impurities?

Level: Advanced

Answer:

- HPLC-DAD/ELSD : Gradient elution with C18 columns separates impurities; ELSD detects non-UV-active species .

- NMR impurity profiling : ¹H NMR with relaxation reagents (e.g., Cr(acac)₃) enhances sensitivity for trace impurities .

- Mass defect filtering : HRMS data processed with software (e.g., MassHunter) flags impurities with mass shifts >5 ppm .

How can enzymatic interaction studies elucidate the compound’s mechanism of action?

Level: Advanced

Answer:

- Surface plasmon resonance (SPR) : Immobilize target enzymes (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .

- Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution to identify allosteric binding sites .

What role does X-ray crystallography play in studying the compound’s solid-state stability and polymorphism?

Level: Advanced

Answer:

- Polymorph screening : Crystallize the compound in multiple solvents (e.g., ethanol, acetonitrile) and analyze unit cell parameters .

- Hirshfeld surface analysis : CrystalExplorer software maps intermolecular interactions (e.g., H-bonds, π-π stacking) influencing stability .

- Accelerated stability testing : Expose crystalline forms to 40°C/75% RH and monitor phase transitions via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.